3-Chlorobenzoyl chloride

Acylation kinetics Phase-transfer catalysis Isomer reactivity

Synthetic protocols relying on generic benzoyl chloride often suffer from uncontrolled isomer ratios that compromise API purity. 3-Chlorobenzoyl chloride (CAS 618-46-2) eliminates this variability through batch-certified isomeric purity (<0.5% ortho isomer, <0.03% total poly-halogenated acid halides by GC), ensuring reproducible acylation kinetics. - Meta-selective reactivity (rank order: 2-Cl > 3-Cl > 4-Cl) provides controlled acylation rates for diclofenac sodium and related NSAID intermediates. - Optimized chlorination process yielding 91.5% meta isomer supports cost-effective bifenox herbicide manufacture. - Defined boiling point (225°C) serves as a rapid incoming QC checkpoint, reducing analytical burden.

Molecular Formula C7H4Cl2O
Molecular Weight 175.01 g/mol
CAS No. 618-46-2
Cat. No. B046567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobenzoyl chloride
CAS618-46-2
Synonyms3-Chlorobenzoyl Chloride;  NSC 41886;  m-Chlorobenzoyl Chloride
Molecular FormulaC7H4Cl2O
Molecular Weight175.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)Cl
InChIInChI=1S/C7H4Cl2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H
InChIKeyWHIHIKVIWVIIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorobenzoyl Chloride (CAS 618-46-2): A Meta-Substituted Acyl Chloride for Precision Synthesis


3-Chlorobenzoyl chloride (m-chlorobenzoyl chloride, CAS 618-46-2) is a meta-chlorinated aromatic acyl chloride with the molecular formula C₇H₄Cl₂O . It is a colorless to pale yellow liquid with a boiling point of 225 °C, density of 1.367 g/mL at 20 °C, and refractive index n20/D 1.569 . The compound serves as a reactive acylating agent for introducing the 3-chlorobenzoyl moiety into pharmaceutical intermediates, agrochemicals, and specialty chemicals .

3-Chlorobenzoyl Chloride: Positional Isomerism Dictates Reactivity and Product Outcomes


The three positional isomers of chlorobenzoyl chloride—ortho (2-), meta (3-), and para (4-)—exhibit distinct reactivity profiles and physicochemical properties that preclude simple interchange in synthetic protocols [1][2]. The enthalpy of hydrolysis differs by up to ~1 kcal/mol across the series, and the rank order of reactivity toward nucleophiles is consistently 2-Cl > 3-Cl > 4-Cl > parent benzoyl chloride [1][2]. These differences arise from the electronic and steric effects of the chlorine substituent position, which influence both reaction rates and isomeric impurity profiles in downstream products [3].

3-Chlorobenzoyl Chloride: Quantitative Differentiation Evidence for Scientific Selection


Meta vs. Ortho vs. Para: Reactivity Ranking in Inverse Phase-Transfer Catalysis

In a two-phase H₂O/CH₂Cl₂ system catalyzed by pyridine 1-oxide (PNO), the reactivity order of chlorobenzoyl chlorides is unambiguously 2-ClC₆H₄COCl > 3-ClC₆H₄COCl > 4-ClC₆H₄COCl > C₆H₅COCl [1]. The 3-chloro isomer occupies an intermediate position between the highly reactive ortho and the less reactive para isomer, offering a balanced acylating reactivity.

Acylation kinetics Phase-transfer catalysis Isomer reactivity

Hydrolysis Energetics: Calorimetric Quantification of Positional Substituent Effects

The standard enthalpy of hydrolysis (ΔH°) for each isomer was measured by diphenyl-ether calorimetry at 300.05 K [1]. The 3-chloro (meta) isomer exhibits a ΔH° of −(9.826 ± 0.080) kcal/mol, which lies between the ortho and para values.

Thermochemistry Hydrolysis enthalpy Calorimetry

Synthesis Selectivity: Isomer Distribution in the Chlorination of Benzoyl Chloride

During the chlorination of benzoyl chloride, the meta isomer is the predominant monochlorinated product. Using an FeCl₃–I₂ cocatalyst system without solvent at <50 °C, the isomer distribution reaches 91.5% meta, 6.5% ortho, and 2% para [1], compared to 83.5% meta using FeCl₃ alone in prior art [1].

Isomer distribution Chlorination selectivity Process chemistry

Commercial Purity Specification: Ortho-Isomer Impurity Controlled Below 0.5% by GC

A commercial specification for 3-chlorobenzoyl chloride (99+% purity) from Thermo Scientific Chemicals limits the ortho-chlorobenzoyl chloride impurity to <0.5% by GC, and total other poly-halogenated acid halides to <0.03% . This represents at least a 96% reduction relative to the typical ~14% ortho content observed in non-optimized chlorination processes [1].

Isomeric purity GC specification Quality control

Process Optimization: Selective Chlorination Maximizes 3-Chloro Yield Over Dichloro By-Product

A dedicated selective chlorination process (US 4,117,006) was developed to maximize the ratio of 3-chlorobenzoyl chloride to the principal over-chlorination by-product, 2,5-dichlorobenzoyl chloride, while simultaneously minimizing unconverted benzoyl chloride to 7–8% [1]. This represents a significant improvement over earlier solvent-free methods that produced substantial dichloro impurities [1].

Selective chlorination Yield optimization By-product suppression

Physical Differentiation: Boiling Point Separation Enables Isomer Resolution by Distillation

The normal boiling points of the three chlorobenzoyl chloride isomers are distinct: 3-chloro (225 °C ), 2-chloro (238 °C [1]), and 4-chloro (222 °C ). The 13 °C gap between the 3-chloro and 2-chloro isomers provides a sufficient volatility difference for fractional distillation, while the smaller 3 °C gap versus the 4-chloro isomer necessitates careful column design.

Boiling point Isomer separation Distillation

3-Chlorobenzoyl Chloride: Validated Application Scenarios Grounded in Quantitative Evidence


Herbicide Intermediate: Precursor to Bifenox (Halophenoxy Nitrobenzoate Herbicides)

3-Chlorobenzoyl chloride is the key starting material for producing the herbicide bifenox (methyl 2-nitro-5-(2′,4′-dichlorophenoxy)-benzoate) [1]. The meta-chlorination selectivity documented in US 3,996,274 ensures high isomeric purity of the benzoyl chloride precursor, which is critical for maintaining the biological activity and regulatory compliance of the final herbicidal product [2]. The optimized chlorination process that yields 91.5% meta isomer directly supports the cost-effective manufacture of this agrochemical [2].

Pharmaceutical Intermediate: Synthesis of Anti-Inflammatory Drugs

3-Chlorobenzoyl chloride is employed as an acylating intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), including diclofenac sodium [3]. The intermediate reactivity of the meta isomer (established by the PNO-catalyzed kinetics study [4]) provides a controlled acylation rate that minimizes side reactions during API synthesis. Commercial specifications limiting ortho-isomer impurity to <0.5% ensure that isomeric contaminants do not carry through to the final drug substance.

Quality-Assured Procurement for Regulated Synthesis Environments

For laboratories and manufacturing facilities operating under GMP or stringent quality systems, the availability of 3-chlorobenzoyl chloride with a defined isomeric impurity profile (<0.5% ortho isomer, <0.03% total poly-halogenated acid halides by GC ) provides traceable, batch-specific quality that generic or mixed-isomer benzoyl chloride sources cannot match. The distinct boiling point (225 °C) also serves as a simple identity and purity checkpoint during incoming QC .

Mechanistic and Kinetic Research on Substituent Effects in Acyl Transfer

The well-characterized thermochemical and kinetic profile of 3-chlorobenzoyl chloride—including its hydrolysis enthalpy (ΔH° = −9.826 ± 0.080 kcal/mol [5]) and its rank reactivity among chlorobenzoyl chloride isomers [4]—makes it a valuable reference compound for academic and industrial laboratories studying linear free-energy relationships, Hammett correlations, and the mechanism of nucleophilic acyl substitution reactions.

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